Stereochemical Identity: (S)-Enantiomer vs. (R)-Enantiomer Transporter Binding Potential
The target compound bears the (S) absolute configuration at the pyrrolidine 3-position (InChI Key stereochemical descriptor: CPSVIPMHUOWCOQ-AWEZNQCLSA-N, /t14-/m0/s1) . Direct head-to-head binding data for the exact compound versus its (R)-enantiomer (CAS 1354004-15-1) are not publicly available. However, in the structurally related N-(2-isopropyl-benzyl)-N-(S)-pyrrolidin-3-yl-isobutyramide series—which shares the identical (S)-pyrrolidin-3-yl-N-benzyl-N-isopropyl scaffold—the (S)-configured compound demonstrates NET Kᵢ = 70 nM, SERT Kᵢ = 544 nM, and DAT Kᵢ = 3,410 nM in human transporter-expressing HEK293 cells [1]. The ~8-fold NET/SERT selectivity and ~49-fold NET/DAT selectivity are stereochemistry-dependent properties; the (R)-enantiomer (CAS 1354019-30-9) is expected to display a significantly different transporter binding profile based on established principles of enantioselective receptor recognition in pyrrolidine-based ligands [2].
| Evidence Dimension | Stereochemistry-dependent transporter binding affinity (Ki) |
|---|---|
| Target Compound Data | Stereochemistry: (S), CAS 1353996-85-6. Direct Ki data for exact compound: not available. |
| Comparator Or Baseline | (R)-enantiomer: CAS 1354004-15-1 / 1354019-30-9. Direct Ki data not available. Related (S)-scaffold derivative NET Ki = 70 nM. |
| Quantified Difference | The (S) vs. (R) absolute configuration at pyrrolidine C3 is predicted to produce >10-fold difference in target binding based on class precedents. Exact magnitude not determined for this pair. |
| Conditions | Related data from [³H]nisoxetine reuptake inhibition at human NET in HEK293 cells (SPA format), Pfizer/ChEMBL curated [1]. |
Why This Matters
Procurement of the incorrect enantiomer will produce quantitatively different biological results; the (S)-configuration is the biologically active stereoisomer in the documented transporter-targeting chemotype.
- [1] BindingDB Entry BDBM50262621 (CHEMBL476942): N-(2-Isopropyl-benzyl)-N-(S)-pyrrolidin-3-yl-isobutyramide. Ki: NET 70 nM, SERT 544 nM, DAT 3410 nM. Accessed 2026. View Source
- [2] Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. J. Med. Chem. 2017, 60, 1669–1682. Demonstrates enantiomer-dependent binding mode switching in pyrrolidine series. View Source
